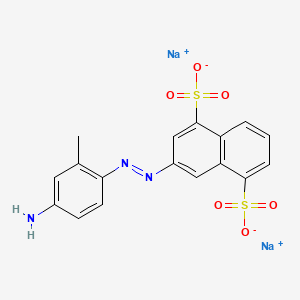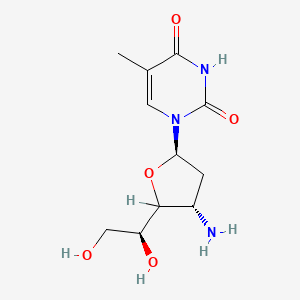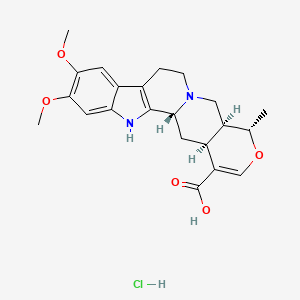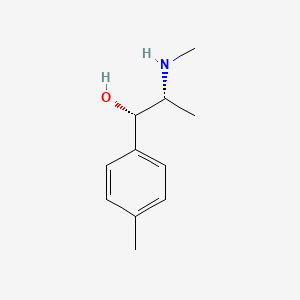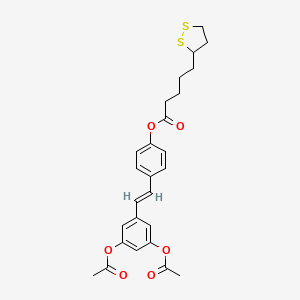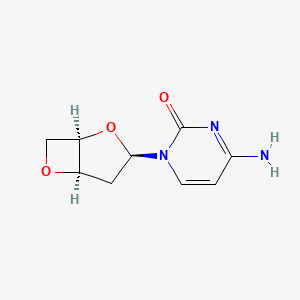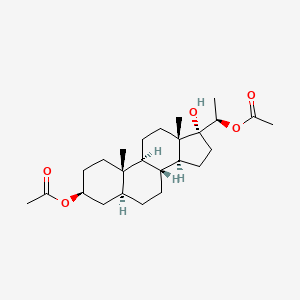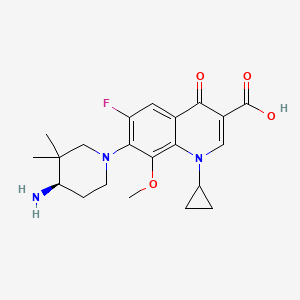
49Wmw4VH6D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-((4R)-4-amino-3,3-dimethyl-1-piperidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (49Wmw4VH6D) is a synthetic quinolone derivative. This compound is known for its broad-spectrum antibacterial properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4R)-4-amino-3,3-dimethyl-1-piperidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid involves multiple steps. The process typically starts with the preparation of the quinoline core, followed by the introduction of the piperidinyl group, cyclopropyl group, and other functional groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-((4R)-4-amino-3,3-dimethyl-1-piperidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
7-((4R)-4-amino-3,3-dimethyl-1-piperidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid: has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other quinolone derivatives.
Biology: Studied for its antibacterial properties and its effects on bacterial cell walls.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the development of new antibacterial agents and disinfectants.
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the bacteria from replicating their DNA, leading to cell death. The molecular targets and pathways involved in this mechanism are crucial for the compound’s antibacterial activity.
Comparación Con Compuestos Similares
7-((4R)-4-amino-3,3-dimethyl-1-piperidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid: is unique due to its specific functional groups and their arrangement, which contribute to its high antibacterial potency. Similar compounds include other quinolone derivatives such as ciprofloxacin and levofloxacin, which also target bacterial DNA gyrase and topoisomerase IV but differ in their chemical structure and spectrum of activity.
Propiedades
Número CAS |
473839-19-9 |
|---|---|
Fórmula molecular |
C21H26FN3O4 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
7-[(4R)-4-amino-3,3-dimethylpiperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H26FN3O4/c1-21(2)10-24(7-6-15(21)23)17-14(22)8-12-16(19(17)29-3)25(11-4-5-11)9-13(18(12)26)20(27)28/h8-9,11,15H,4-7,10,23H2,1-3H3,(H,27,28)/t15-/m1/s1 |
Clave InChI |
PMBHAWNZPPNADR-OAHLLOKOSA-N |
SMILES isomérico |
CC1(CN(CC[C@H]1N)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C |
SMILES canónico |
CC1(CN(CCC1N)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


